1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile
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Overview
Description
1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common route includes the alkylation of 1-ethylpyrazole with an appropriate alkyl halide to introduce the ethyl group. This is followed by the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile exerts its effects is often related to its ability to interact with biological targets. This can include binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context of its application, such as inhibiting microbial growth or interfering with cancer cell proliferation.
Comparison with Similar Compounds
- 1-[2-(1-Methylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile
- 1-[2-(1-Propylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile
- 1-[2-(1-Butylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile
Comparison: Compared to its analogs, 1-[2-(1-Ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile may exhibit unique properties due to the specific electronic and steric effects imparted by the ethyl group. These differences can influence its reactivity, biological activity, and overall efficacy in various applications.
Properties
IUPAC Name |
1-[2-(1-ethylpyrazol-4-yl)ethyl]-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-2-15-7-9(6-13-15)3-4-16-8-12-10(5-11)14-16/h6-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFDTKLOOBCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCN2C=NC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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